molecular formula C16H18FN3O2 B2974379 N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1385279-76-4

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B2974379
CAS No.: 1385279-76-4
M. Wt: 303.337
InChI Key: OXKIAMBKNJNHKM-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group, a methylpiperidine moiety, and a benzofuran ring with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-cyanobutyronitrile and methylamine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Formation of the Benzofuran Ring: The benzofuran ring is constructed through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.

    Coupling Reactions: The final step involves coupling the piperidine and benzofuran moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-1-methylpiperidin-4-yl)butanamide
  • N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide

Uniqueness

N-(4-Cyano-1-methylpiperidin-4-YL)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to the presence of both a fluorine atom and a benzofuran ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-20-6-4-16(10-18,5-7-20)19-15(21)14-9-11-8-12(17)2-3-13(11)22-14/h2-3,8,14H,4-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKIAMBKNJNHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2CC3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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